molecular formula C11H11ClO3 B14197977 Methyl 4-(3-chloro-2-oxopropyl)benzoate CAS No. 916080-53-0

Methyl 4-(3-chloro-2-oxopropyl)benzoate

Cat. No.: B14197977
CAS No.: 916080-53-0
M. Wt: 226.65 g/mol
InChI Key: DWBNIQDDUYAZDP-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-2-oxopropyl)benzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chloro group and an oxo group on the propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-2-oxopropyl)benzoate typically involves the reaction of 4-(3-chloro-2-oxopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-2-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-(3-chloro-2-oxopropyl)benzoic acid.

    Reduction: Formation of Methyl 4-(3-hydroxy-2-propyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chloro-2-oxopropyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-2-oxopropyl)benzoate involves its interaction with specific molecular targets. The chloro group and oxo group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxopropyl)benzoate
  • Methyl 4-chloro-3-methylbenzoate
  • Methyl 4-(3-oxopropyl)benzoate

Uniqueness

Methyl 4-(3-chloro-2-oxopropyl)benzoate is unique due to the presence of both a chloro group and an oxo group on the propyl side chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

916080-53-0

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 4-(3-chloro-2-oxopropyl)benzoate

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(13)7-12/h2-5H,6-7H2,1H3

InChI Key

DWBNIQDDUYAZDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)CCl

Origin of Product

United States

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